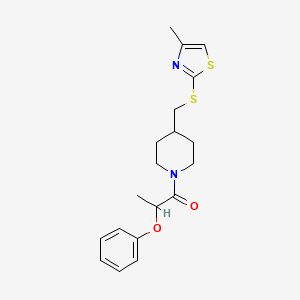
3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mécanisme D'action
The mechanism by which 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyridine and thiophene rings may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Pyridin-2-yl)phenylamino derivatives
3-(Thiophen-2-yl)benzo[b]thiophene derivatives
3-(Pyridin-2-yl)isoxazole derivatives
Uniqueness: 3-(Pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide stands out due to its unique combination of functional groups and structural features
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-19(21-18-12-15(22-25-18)16-7-4-10-26-16)13-5-3-6-14(11-13)24-17-8-1-2-9-20-17/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFAYAFLXJEGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780913.png)
![2-(benzylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2780916.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)


![1-(3-Chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea](/img/structure/B2780931.png)


![N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2780934.png)
